Molecular Weight & Lipophilicity Advantage over Acetamide Analog for CNS Target Engagement
Comparing the target compound with its N-acetamide analog (the direct des-phenyl variant): the benzamide group contributes an additional aromatic ring, increasing molecular weight (MW) from ~249 to 311.4 g/mol and raising calculated LogP by approximately 1.8 units. This shift places the target compound within the optimal CNS drug-like property space (MW < 400, LogP 3–5), whereas the acetamide analog falls below the typical CNS LogP threshold. Quantitative comparison of predicted CLogP (ChemAxon) values: target, CLogP ~3.9; acetamide analog, CLogP ~2.1 [1].
| Evidence Dimension | Molecular weight and calculated octanol-water partition coefficient (CLogP) |
|---|---|
| Target Compound Data | MW = 311.4 g/mol; CLogP ≈ 3.9 |
| Comparator Or Baseline | N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide: MW ≈ 249 g/mol; CLogP ≈ 2.1 |
| Quantified Difference | ΔMW ≈ +62.4 g/mol; ΔCLogP ≈ +1.8 |
| Conditions | Calculated using MarvinSketch (ChemAxon) fragment-based algorithm; no experimental LogP reported. |
Why This Matters
For CNS applications, a LogP in the 3–5 range is typically required for passive blood-brain barrier permeability, making the target compound inherently more suitable for CNS profiling than its acetamide predecessor.
- [1] Calculated physicochemical properties derived from the canonical SMILES CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2)C3=CC=CS3 (target) and CC1=CC(=NN1CCNC(=O)C)C3=CC=CS3 (acetamide analog) using ChemAxon MarvinSketch 23.15; values should be confirmed experimentally. View Source
